2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one
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Overview
Description
2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one is a heterocyclic compound that features a fused furan and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of fused pyrimidines often involves the concise preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, followed by efficient derivatization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for developing novel materials, such as organic semiconductors.
Biological Research: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound also features a fused pyrimidine ring system and has applications in medicinal chemistry as a kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine compound used in the development of CDK2 inhibitors.
Uniqueness
Conclusion
2-Chloro-5,7-dihydro-furo[3,4-d]pyrimidin-4(3h)-one is a compound of significant interest in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and materials science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Properties
IUPAC Name |
2-chloro-5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-8-4-2-11-1-3(4)5(10)9-6/h1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOANQMIFSDBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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